

Amiselimod Phosphate Active Metabolite: A Technical Guide

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Compound of Interest

Compound Name: **Amiselimod**

Cat. No.: **B1664909**

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Introduction

Amiselimod (MT-1303) is a next-generation, orally active, selective sphingosine-1-phosphate receptor-1 (S1P1) modulator.^{[1][2]} It is a prodrug that is converted in vivo to its active metabolite, **amiselimod** phosphate ((S)-**amiselimod** phosphate or MT-1303-P), by sphingosine kinases.^{[3][4]} This active metabolite functions as a potent agonist at the S1P1 receptor, leading to its internalization and degradation.^{[2][5]} This process ultimately results in the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into sites of inflammation.^{[2][6]} This technical guide provides a comprehensive overview of the core pharmacology, mechanism of action, pharmacokinetics, and clinical findings related to the active metabolite of **amiselimod**.

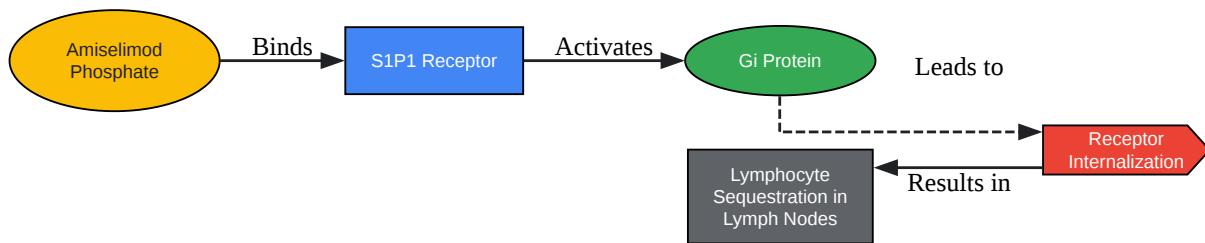
Mechanism of Action

Amiselimod phosphate is a functional antagonist of the S1P1 receptor.^{[3][7]} By binding to S1P1 receptors on lymphocytes, it induces receptor internalization, thereby rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.^{[2][5]} This leads to a reversible, dose-dependent reduction in peripheral blood lymphocyte counts.^{[3][8]} **Amiselimod** phosphate exhibits high selectivity for the S1P1 receptor subtype.^{[3][9]} It also shows high selectivity for S1P5 receptors, with minimal agonist activity for S1P4 and no distinct agonist activity for S1P2 or S1P3 receptors.^{[3][9]} The lack of activity at the S1P3 receptor is thought to contribute to its favorable cardiac safety

profile, with a reduced risk of bradycardia compared to less selective S1P receptor modulators like fingolimod.[3][4]

Signaling Pathway

The binding of **amiselimod** phosphate to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately leads to the modulation of lymphocyte trafficking.[10][11]

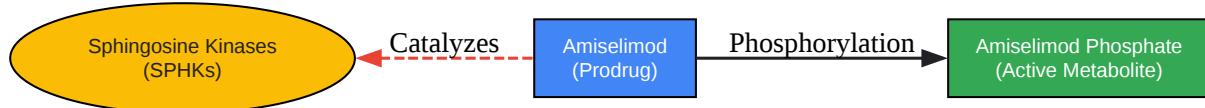


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S1P1 Receptor Signaling Pathway for **Amiselimod** Phosphate.

Metabolic Activation

Amiselimod is a prodrug that requires phosphorylation to become pharmacologically active. This conversion is catalyzed by sphingosine kinases (SPHKs).



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Metabolic Activation of **Amiselimod** to **Amiselimod** Phosphate.

Quantitative Data

Receptor Binding and Functional Activity

The active metabolite, **amiselimod** phosphate, demonstrates potent and selective activity at S1P receptors.

Parameter	S1P1	S1P2	S1P3	S1P4	S1P5	Reference
EC50 (agonist activity)	75 pM	No distinct activity	No distinct activity	Minimal activity	High selectivity	[1] [3]
GIRK Activation	41.6 nM	-	-	-	-	[1]
EC50						

EC50: Half maximal effective concentration; GIRK: G-protein-activated inwardly rectifying potassium channel.

Pharmacokinetics of Amiselimod and Amiselimod Phosphate in Healthy Subjects

The pharmacokinetic profile of **amiselimod** and its active metabolite is characterized by a long half-life.[\[12\]](#)[\[13\]](#)

Parameter	Amiselimod	Amiselimod Phosphate	Reference
Tmax (median)	11-12 hours	10 hours	[12] [13]
Half-life (single dose)	451 hours	-	[14] [15]
Most abundant metabolite in plasma	-	42.6% of total radioactivity AUC	[14] [15]

Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Pharmacodynamics: Lymphocyte Count Reduction

Amiselimod induces a dose-dependent reduction in peripheral blood lymphocyte counts.

Dose	Lymphocyte Count Reduction (Day 21)	Reference
0.5 mg	66% reduction from baseline	[3]
0.75 mg	60% reduction from baseline	[3]

Clinical Efficacy in Ulcerative Colitis (Phase 2)

A Phase 2 study in patients with mildly-to-moderately active ulcerative colitis demonstrated the following results at day 85.[16][17]

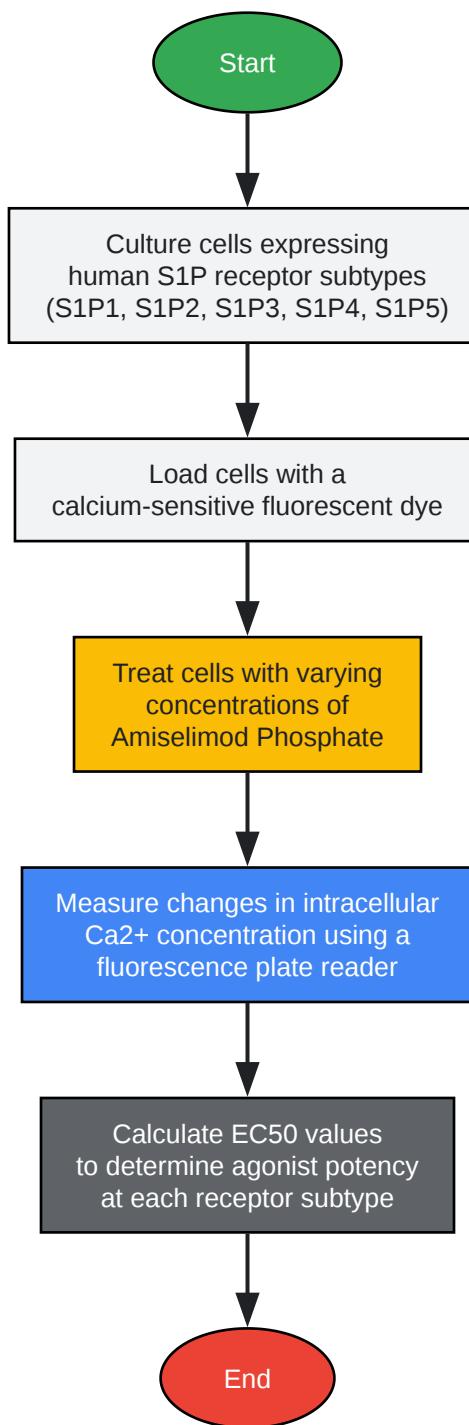
Endpoint	Amiselimod (0.2 mg and 0.4 mg)	Placebo	p-value	Reference
Mean change in modified Mayo Score	-2.3	-1.6	0.002	[16][17]
Clinical Remission	32.4%	17.8%	0.007	[16]
Endoscopic Improvement	42.7%	23.4%	<0.001	[16]

Experimental Protocols

S1P Receptor Selectivity Assay

The selectivity of **amiselimod** phosphate for human S1P receptors was determined using an intracellular Ca²⁺ mobilization assay.[3]

Workflow:



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